molecular formula C8H9NO5S B1595648 2-(3-Nitrophenylsulfonyl)ethanol CAS No. 41687-30-3

2-(3-Nitrophenylsulfonyl)ethanol

Cat. No.: B1595648
CAS No.: 41687-30-3
M. Wt: 231.23 g/mol
InChI Key: VMORQDKKMBAQPJ-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9NO5S . It is also known by other names such as 2-[(3-Nitrophenyl)sulfonyl]ethanol, 2-[(3-Nitrophenyl)sulphonyl]ethanol, and others .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(3-nitrophenyl)sulfonyl]- consists of an ethanol group attached to a 3-nitrophenylsulfonyl group . The IUPAC name for this compound is 2-(3-nitrophenyl)sulfonylethanol . The InChI and Canonical SMILES representations provide a text-based way to represent the molecule .


Physical and Chemical Properties Analysis

The molecular weight of Ethanol, 2-[(3-nitrophenyl)sulfonyl]- is 231.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 231.02014356 g/mol .

Scientific Research Applications

Novel Polymeric Nanocomposite Membranes

Research led by Ansari, Moghadassi, and Hosseini (2015) demonstrated the use of ethanol as an organic modifier in the fabrication of novel poly(phenylene ether ether sulfone)-based nanocomposite membranes. These membranes, modified with Fe2NiO4 nanoparticles and ethanol, showed improved physico-chemical properties, including increased water content, porosity, water flux, and salt rejection capabilities, though at the cost of reduced mechanical strength (Ansari, Moghadassi, & Hosseini, 2015).

Photosensitive Dyes and Textiles

Brewer, Artiles, Taylor, and Dennis (2010) explored the degradation of 2-(phenylthio)ethanol, a benign model for toxic chemicals like sulfur mustard, in aqueous solutions and on textile substrates. The study found that ethanol-based solutions could efficiently facilitate the photochemical destruction of these compounds, suggesting potential applications in creating self-detoxifying textiles (Brewer, Artiles, Taylor, & Dennis, 2010).

Catalysis and Chemical Synthesis

In the realm of catalysis, Safaei‐Ghomi, Enayat-Mehri, and Eshteghal (2017) reported the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as an efficient catalyst. This catalytic system was used in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates via a one-pot reaction in ethanol, highlighting the potential of ethanol-based reactions in organic synthesis (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Photodynamic Therapy Photosensitizers

Kempa, Kozub, Kimball, Rojkiewicz, Kuś, Gryczyński, and Ratuszna (2015) evaluated tetraphenylporphyrin derivatives in ethanol for their suitability as photosensitizers in photodynamic therapy. The compounds showed promising physicochemical properties, including high singlet oxygen generation and chemical stability upon irradiation, making them potential candidates for medical applications (Kempa et al., 2015).

Safety and Hazards

Ethanol, 2-[(3-nitrophenyl)sulfonyl]- may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Properties

IUPAC Name

2-(3-nitrophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMORQDKKMBAQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068343
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41687-30-3
Record name 2-[(3-Nitrophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41687-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((3-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041687303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-nitrophenyl)sulphonyl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(Phenylsulfonyl)-ethanol (2.5 g; 13 mmol) was dissolved in 5.5 ml of conc. sulphuric acid and treated in portions with potassium nitrate (2 g; 20 mmol). The reaction mixture was heated for 2 hours at 90° C., then poured onto ice and potassium carbonate was added. The mixture was extracted several times with ethyl acetate and the combined organic layers were concentrated to obtain 0.9 g (3.9 mmol, 30% yield) of 2-(3-nitro-phenylsulfonyl)-ethanol as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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